molecular formula C9H13NO2S2 B14636482 Methanesulfonamide, N,N-dimethyl-1-(phenylthio)- CAS No. 55116-58-0

Methanesulfonamide, N,N-dimethyl-1-(phenylthio)-

Cat. No.: B14636482
CAS No.: 55116-58-0
M. Wt: 231.3 g/mol
InChI Key: CTTJFSAWBHESDB-UHFFFAOYSA-N
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Description

Methanesulfonamide, N,N-dimethyl-1-(phenylthio)- is an organosulfur compound with a sulfonamide functional group. This compound is characterized by the presence of a methanesulfonamide group attached to a phenylthio moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonamide, N,N-dimethyl-1-(phenylthio)- can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with N,N-dimethylaniline in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of methanesulfonamide, N,N-dimethyl-1-(phenylthio)- often involves large-scale reactions using automated equipment. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N,N-dimethyl-1-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfinamides, and various substituted phenylthio compounds.

Scientific Research Applications

Methanesulfonamide, N,N-dimethyl-1-(phenylthio)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanesulfonamide, N,N-dimethyl-1-(phenylthio)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The phenylthio moiety may also interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: Lacks the phenylthio group, making it less hydrophobic.

    N,N-Dimethylmethanesulfonamide: Similar structure but without the phenylthio group.

    Phenylmethanesulfonamide: Contains a phenyl group instead of a phenylthio group.

Uniqueness

Methanesulfonamide, N,N-dimethyl-1-(phenylthio)- is unique due to the presence of both the sulfonamide and phenylthio groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.

Properties

CAS No.

55116-58-0

Molecular Formula

C9H13NO2S2

Molecular Weight

231.3 g/mol

IUPAC Name

N,N-dimethyl-1-phenylsulfanylmethanesulfonamide

InChI

InChI=1S/C9H13NO2S2/c1-10(2)14(11,12)8-13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

CTTJFSAWBHESDB-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CSC1=CC=CC=C1

Origin of Product

United States

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